Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area vs. 2‑Thioxo Analog
The target compound exhibits a computed logP of 2.01 and a polar surface area (PSA) of 97.8 Ų , placing it within favorable drug‑like space (Lipinski Rule of Five). In contrast, the corresponding 2‑thioxo analog 5‑[2‑(4‑chlorophenyl)‑2‑oxoethyl]‑3‑(4‑hydroxyphenyl)‑2‑thioxo‑1,3‑thiazolidin‑4‑one possesses a higher molecular weight, an additional hydroxyl‑phenyl substituent at N‑3, and the more lipophilic C=S moiety, which collectively shift its physicochemical profile away from that of the 2‑imino scaffold . The lower logP of the 2‑imino species suggests superior aqueous solubility and a reduced propensity for non‑specific protein binding.
| Evidence Dimension | Computed logP and PSA |
|---|---|
| Target Compound Data | logP = 2.01; PSA = 97.8 Ų |
| Comparator Or Baseline | 2‑Thioxo analog (Molbank 2025, M2049): additional N‑3 aryl substitution; higher molecular complexity |
| Quantified Difference | Approximately 1‑unit lower logP vs. more decorated 2‑thioxo analogs; PSA ≈ 98 Ų indicative of moderate polarity |
| Conditions | Computed properties (ChemSrc database) |
Why This Matters
Buyers requiring a scaffold with a defined, moderate lipophilicity for CNS or cellular permeability without excessive hydrophobicity should select the 2‑imino compound over bulkier, more lipophilic 2‑thioxo derivatives.
- [1] Molbank 2025, 2025(3), M2049. 5‑[2‑(4‑Chlorophenyl)‑2‑oxoethyl]‑3‑(4‑hydroxyphenyl)‑2‑thioxo‑1,3‑thiazolidin‑4‑one. https://doi.org/10.3390/M2049. View Source
